6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline
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Overview
Description
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a trifluoromethyl group at the 2-position, a bromophenyl group at the 3-position, and an acetyl group at the 6-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reaction, often employing reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide.
Acetylation: The acetyl group can be added using an acetylation reaction with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group or the quinoline ring, resulting in the formation of reduced analogs.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, and various amines under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, quinoline N-oxides.
Reduction: Reduced quinoline derivatives, dehalogenated products.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: The compound is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes. For example, it could inhibit enzymes involved in inflammation or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, or apoptotic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-3-(4-chlorophenyl)-2-(trifluoromethyl)quinoline: Similar structure with a chlorine atom instead of bromine.
6-Acetyl-3-(4-fluorophenyl)-2-(trifluoromethyl)quinoline: Similar structure with a fluorine atom instead of bromine.
6-Acetyl-3-(4-methylphenyl)-2-(trifluoromethyl)quinoline: Similar structure with a methyl group instead of bromine.
Uniqueness
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions such as nucleophilic substitution. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
3-(4-bromophenyl)-2-(trifluoromethyl)quinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF3NO2/c18-12-4-1-9(2-5-12)13-8-11-7-10(16(23)24)3-6-14(11)22-15(13)17(19,20)21/h1-8H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNBSXVWPZHMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C3C=CC(=CC3=C2)C(=O)O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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